molecular formula C13H12N4 B1672853 4-(4-aminophenyl)-1H-indazol-3-amine CAS No. 819058-89-4

4-(4-aminophenyl)-1H-indazol-3-amine

Cat. No. B1672853
M. Wt: 224.26 g/mol
InChI Key: KHQLSBOHZQJRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-aminophenyl)-1H-indazol-3-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound . The specific compound you’re asking about isn’t widely described in the literature, so its specific applications or properties might not be well-documented.

Scientific Research Applications

Antimicrobial Activities

4-(4-aminophenyl)-1H-indazol-3-amine is a key intermediate in the synthesis of novel compounds with significant antimicrobial activities. For example, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and tested them for antimicrobial activities, finding that some compounds exhibited good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Activity

Several studies have highlighted the potential anticancer applications of compounds synthesized from 4-(4-aminophenyl)-1H-indazol-3-amine. Lu et al. (2020) and Ji et al. (2018) synthesized indazole derivatives with distinct effective inhibition on the proliferation of various cancer cell lines, indicating its promising role in anticancer drug development (Lu, Huang, Zhang, Wang, Zheng, Wu, Liu, Jin, Yu, Ji, Gao, & Ge, 2020); (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

Material Modification

The compound has also been used in the modification of materials. Aly and El-Mohdy (2015) demonstrated the use of 4-(4-aminophenyl)-1H-indazol-3-amine in modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, enhancing the thermal stability and biological activities of the hydrogels, suggesting its utility in medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

4-(4-aminophenyl)-1H-indazol-3-amine derivatives have been studied for their potential as corrosion inhibitors. For instance, Bentiss et al. (2009) explored the inhibition performance of triazole derivatives on mild steel in acidic medium, highlighting the compound's role in corrosion science (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

properties

IUPAC Name

4-(4-aminophenyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQLSBOHZQJRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583110
Record name 4-(4-Aminophenyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-aminophenyl)-1H-indazol-3-amine

CAS RN

819058-89-4
Record name 4-(4-Aminophenyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Aminophenyl)-1H-indazol-3-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4PN5258T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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